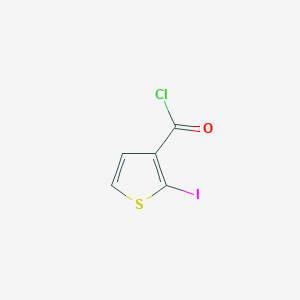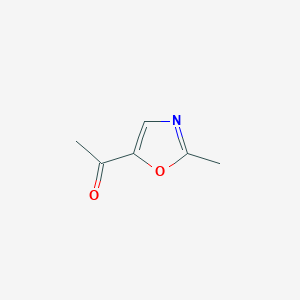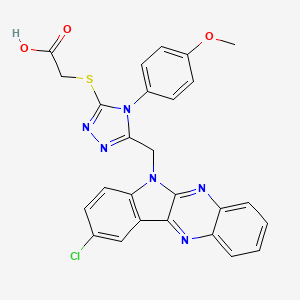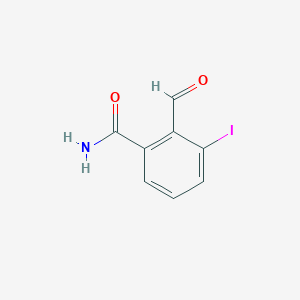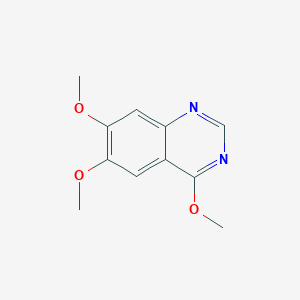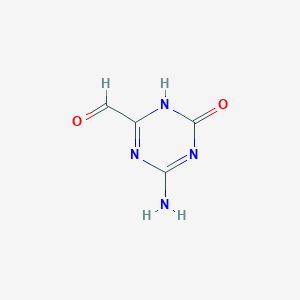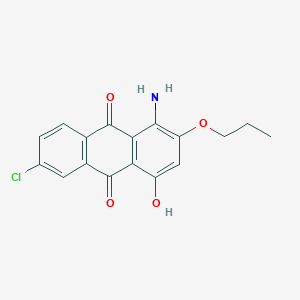
1-Amino-6-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-6-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-6-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Amination: The amino group is introduced at the 1st position through nucleophilic substitution using ammonia or an amine derivative.
Hydroxylation: The hydroxyl group at the 4th position is introduced via hydroxylation reactions using reagents like hydrogen peroxide or sodium hydroxide.
Propoxylation: The propoxy group at the 2nd position is introduced using propyl bromide or propyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-6-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
1-Amino-6-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments with specific color properties.
Mécanisme D'action
The mechanism of action of 1-Amino-6-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
1-Amino-4-hydroxy-9,10-anthracenedione: Lacks the chlorine and propoxy groups, making it less versatile in certain applications.
1,4-Diamino-9,10-anthracenedione: Contains two amino groups, leading to different chemical reactivity and biological activity.
6-Chloro-4-hydroxy-9,10-anthracenedione: Lacks the amino and propoxy groups, affecting its solubility and reactivity.
Uniqueness: 1-Amino-6-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the amino, chloro, hydroxy, and propoxy groups allows for diverse chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
88604-97-1 |
|---|---|
Formule moléculaire |
C17H14ClNO4 |
Poids moléculaire |
331.7 g/mol |
Nom IUPAC |
1-amino-6-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H14ClNO4/c1-2-5-23-12-7-11(20)13-14(15(12)19)16(21)9-4-3-8(18)6-10(9)17(13)22/h3-4,6-7,20H,2,5,19H2,1H3 |
Clé InChI |
QEPGDSHEGMRNTI-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


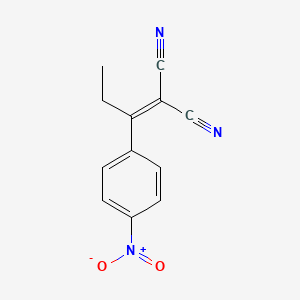
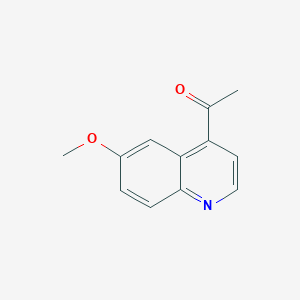
![(6-([2,2'-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol](/img/structure/B15249591.png)
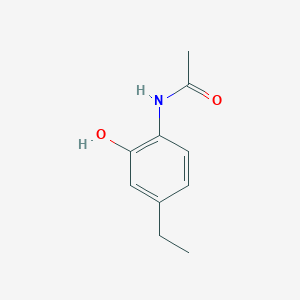
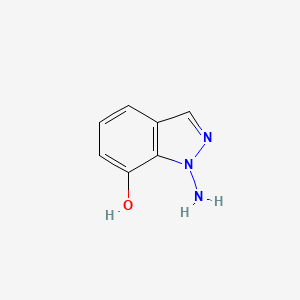
![cis-tert-Butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B15249638.png)
